Isoniazid Glucuronate

Description

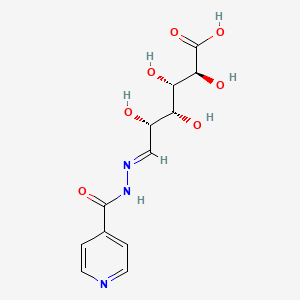

Isoniazid glucuronate is a glucuronide conjugate of isoniazid, a first-line antituberculosis agent. Glucuronidation, mediated by uridine diphosphate glucuronosyltransferases (UGTs), is a critical Phase II metabolic process that enhances the water solubility of lipophilic compounds for renal or biliary excretion . This conjugate is structurally characterized by the covalent linkage of glucuronic acid (C₆H₁₀O₇) to isoniazid via a glycosidic bond, a common motif in glucuronide derivatives .

Properties

CAS No. |

25019-85-6 |

|---|---|

Molecular Formula |

C12H15N3O7 |

Molecular Weight |

313.26 g/mol |

IUPAC Name |

(2S,3S,4R,5S,6E)-2,3,4,5-tetrahydroxy-6-(pyridine-4-carbonylhydrazinylidene)hexanoic acid |

InChI |

InChI=1S/C12H15N3O7/c16-7(8(17)9(18)10(19)12(21)22)5-14-15-11(20)6-1-3-13-4-2-6/h1-5,7-10,16-19H,(H,15,20)(H,21,22)/b14-5+/t7-,8+,9-,10-/m0/s1 |

InChI Key |

WREFPPXAWHSISP-PBJGZRIOSA-N |

SMILES |

C1=CN=CC=C1C(=O)NN=CC(C(C(C(C(=O)O)O)O)O)O |

Isomeric SMILES |

C1=CN=CC=C1C(=O)N/N=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O |

Canonical SMILES |

C1=CN=CC=C1C(=O)NN=CC(C(C(C(C(=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoniazid glucuronate involves the reaction of isoniazid with glucuronic acid. The process typically requires an acidic or enzymatic catalyst to facilitate the conjugation. The reaction is carried out in an aqueous medium at a controlled temperature to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are meticulously controlled to maintain consistency in product quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Isoniazid glucuronate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acidic or basic catalyst, this compound can hydrolyze back to isoniazid and glucuronic acid.

Oxidation: The compound can be oxidized to form different metabolites, which are often studied for their pharmacological properties.

Substitution: this compound can participate in substitution reactions where the glucuronic acid moiety is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic catalysts.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles under controlled pH and temperature conditions.

Major Products Formed:

Hydrolysis: Isoniazid and glucuronic acid.

Oxidation: Various oxidized metabolites of isoniazid.

Substitution: Derivatives of isoniazid with different functional groups.

Scientific Research Applications

Isoniazid glucuronate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study glucuronidation reactions and their kinetics.

Biology: Investigated for its role in metabolic pathways involving glucuronidation.

Medicine: Explored for its potential as a prodrug that can deliver isoniazid in a more controlled manner, reducing side effects and improving patient compliance.

Industry: Utilized in the development of new pharmaceutical formulations that require enhanced solubility and stability

Mechanism of Action

The mechanism of action of isoniazid glucuronate involves its conversion back to isoniazid in the body. Isoniazid is a prodrug that is activated by bacterial catalase-peroxidase enzyme. Once activated, it inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall. This leads to the bactericidal effect against Mycobacterium tuberculosis. The glucuronate moiety enhances the solubility and bioavailability of isoniazid, making it more effective in reaching its target sites .

Comparison with Similar Compounds

Sodium Glucuronate

- Structure : Sodium salt of glucuronic acid.

- Functional Role: Primarily used in biochemical studies to investigate glucuronidation pathways.

Glucurone

- Structure: Cyclic form of glucuronolactone.

- Metabolism : Rapidly metabolized in vivo, resembling glucose utilization, and participates in energy production pathways .

- Functional Role : Used in studies on carbohydrate metabolism and detoxification but lacks direct pharmacological relevance compared to isoniazid glucuronate.

Flavonoid Glucuronates (e.g., Apigenin-7-O-Methyl Glucuronate)

- Structure: Glucuronic acid conjugated to flavonoid aglycones.

- Metabolism : Undergo hydrolysis in vivo to release bioactive aglycones (e.g., apigenin), which exhibit antioxidant and anti-inflammatory properties .

- Functional Role: Unlike this compound, these derivatives act as prodrugs, enhancing the bioavailability of flavonoids. Apigenin-7-O-methyl glucuronate exhibits a low HOMO-LUMO energy gap (ΔE = 4.1 eV), indicating high chemical reactivity and intramolecular charge transfer, which may influence its stability and biological activity .

Comparison with Other Isoniazid Derivatives: IQG-607

Key distinctions include:

- Structure : Contains a pyridine nitrogen-bound iron complex, unlike the glucuronic acid linkage in this compound .

- Metabolism : Stable under anaerobic conditions but sensitive to light and oxygen. Its water solubility (>40 mM) facilitates parenteral administration .

- Functional Role : Designed to overcome isoniazid resistance in tuberculosis, whereas this compound primarily aids in drug clearance.

Role in Metabolic Pathways

Pentose and Glucuronate Interconversions

This pathway is enriched in high-altitude-adapted species (e.g., yaks, bumblebees) and human metabolic disorders (e.g., maple syrup urine disease). It facilitates detoxification via glucuronidation, enhancing carbohydrate metabolism under stress . This compound likely exploits this pathway for elimination, similar to other glucuronides like estradiol-17-glucuronide, which relies on ATP-dependent vacuolar transporters in plants .

Detoxification Mechanisms

Glucuronate conjugates, including this compound, mask toxic functional groups, increasing hydrophilicity for excretion. For example, ochratoxin A-glucuronide (OTA-glucuronide) fragments to release the glucuronate anion (m/z 193), a hallmark of acyl-glucuronides .

Data Tables

Table 1: Structural and Metabolic Comparison

| Compound | Structure | Metabolic Fate | Biological Role |

|---|---|---|---|

| This compound | Isoniazid + glucuronic acid | Renal/biliary excretion | Detoxification, potential prodrug |

| Sodium Glucuronate | Na⁺ + glucuronate ion | Excreted unchanged or conjugated | Biochemical precursor |

| Apigenin-7-O-Methyl Glucuronate | Apigenin + methyl-glucuronate | Hydrolysis to aglycone | Antioxidant, anti-inflammatory |

| IQG-607 | Fe-pentacyano complex + isoniazid | Light/oxygen-sensitive degradation | Antitubercular, targets resistant TB |

Table 2: Key Metabolic Pathways Involving Glucuronates

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for analyzing the metabolic pathways involving isoniazid glucuronate in bacterial or mammalian systems?

- Methodological Answer : Use high-throughput metabolomics workflows combining liquid chromatography-mass spectrometry (LC-MS) for separation and quantification. Sample preparation should prioritize stabilization of labile glucuronide metabolites (e.g., rapid freezing, enzyme inhibitors). Bioinformatics tools like KEGG pathway mapping (e.g., "Pentose and glucuronate interconversions," map00040) and principal component analysis (PCA) can contextualize data . Validation via RT-qPCR or enzyme activity assays (e.g., UDP-glucuronosyltransferase) is critical to confirm pathway involvement .

Q. How can researchers synthesize and characterize this compound derivatives for mechanistic studies?

- Methodological Answer : Employ coupling reactions using activated glucuronate donors (e.g., 1-alpha-bromo-2,3,4-tri-O-acetyl-6-methyl glucuronate) under anhydrous conditions. Post-synthesis, use nuclear magnetic resonance (NMR) to confirm regioselectivity and mass spectrometry (MS) for purity assessment. Deprotection steps require acid/base titration to avoid degradation .

Q. What are the primary metabolic pathways linked to this compound detoxification or bioactivation?

- Methodological Answer : Focus on the pentose-glucuronate interconversion pathway (KEGG map00040), particularly UDP-glucuronosyltransferase (UGT)-mediated conjugation. Track downstream metabolites like D-glucuronic acid via LC-MS and correlate with enzyme expression (e.g., UGT1A1) using Western blot or CRISPR-based knockout models to confirm functional roles .

Advanced Research Questions

Q. How can contradictory findings in bacterial glucuronate utilization studies (e.g., E. coli stress responses) be resolved?

- Methodological Answer : Design controlled experiments isolating osmotic stress (e.g., sucrose gradients) from glucuronate catabolism. Use isogenic mutant strains (e.g., ΔkduI for impaired glucuronate conversion) and monitor growth kinetics under aerobic/anaerobic conditions. Validate via transcriptomics (RNA-Seq) to identify stress-responsive genes vs. metabolic pathway regulators .

Q. What strategies optimize experimental design for studying this compound's role in disease models (e.g., cancer, metabolic disorders)?

- Methodological Answer : Employ multi-omics integration:

- Metabolomics : Quantify pathway intermediates (e.g., serum D-glucuronic acid) via targeted LC-MS.

- Microbiome analysis : 16S rRNA sequencing to assess gut/oral microbiota shifts influencing glucuronate metabolism.

- In vivo validation : Use conditional UGT1A1 knockout mice to isolate host vs. microbial contributions .

Q. How can researchers address discrepancies in glucuronate pathway flux measurements across different cell types?

- Methodological Answer : Apply stable isotope tracing (e.g., ¹³C-labeled glucuronate) with kinetic modeling to quantify flux rates. Normalize data to cell-specific parameters (e.g., ATP levels, redox state) using Seahorse assays. Cross-validate with genetic perturbations (e.g., siRNA silencing of UGTs) .

Methodological and Data Analysis Considerations

Q. What statistical approaches are suitable for analyzing metabolomic datasets involving pentose-glucuronate pathways?

- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normalized metabolite abundance. For pathway impact analysis, apply MetaboAnalyst’s topology-weighted algorithms (Impact >0.1) to prioritize pathways like "ascorbate metabolism" or "fatty acid degradation" linked to glucuronate perturbations .

Q. How should researchers ensure reproducibility in glucuronate-related studies?

- Methodological Answer : Follow FAIR data principles:

- Metadata : Document LC-MS parameters (e.g., column type, ionization mode) and bioinformatics pipelines (e.g., KEGG Mapper settings).

- Reagent validation : Certify enzyme activity (e.g., UGTs) via positive controls (e.g., bilirubin glucuronidation).

- Data sharing : Deposit raw MS files in repositories like MetaboLights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.